4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

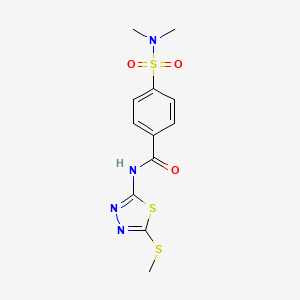

4-(N,N-Dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at the 5-position and a benzamide moiety at the 2-position. The benzamide group is further modified with a dimethylsulfamoyl (-SO₂NMe₂) substituent at the para position of the benzene ring. This structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties, as observed in structurally related thiadiazole derivatives .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S3/c1-16(2)22(18,19)9-6-4-8(5-7-9)10(17)13-11-14-15-12(20-3)21-11/h4-7H,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMIUFUSJOVJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Methylthio)-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide with a methylthio-substituted carboxylic acid derivative.

Cyclodehydration Reaction

A mixture of 2-(methylthio)acetic acid (1.0 equiv) and phosphorus oxychloride (POCl₃, 3.0 equiv) is stirred at room temperature for 20 minutes. Thiosemicarbazide (1.05 equiv) is added, and the reaction is heated at 80–90°C for 1 hour. After cooling, the mixture is hydrolyzed with water, basified to pH 8 using 50% NaOH, and refluxed for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Characterization Data

| Property | Value |

|---|---|

| Yield | 78% |

| Melting Point | 182–184°C |

| ¹H-NMR (DMSO-d₆) | δ 2.45 (s, 3H, SCH₃), 7.25 (s, 2H, NH₂) |

| IR (cm⁻¹) | 3369 (N–H), 1615 (C=N), 1240 (C–S) |

Preparation of 4-(N,N-Dimethylsulfamoyl)Benzoyl Chloride

The sulfonamide-containing benzoyl chloride is synthesized through chlorination of 4-(N,N-dimethylsulfamoyl)benzoic acid.

Chlorination Procedure

4-(N,N-Dimethylsulfamoyl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in 1,2-dichloroethane for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid.

Reaction Conditions

- Temperature: 70°C

- Solvent: 1,2-Dichloroethane

- Purity (HPLC): ≥98%

Coupling Reaction to Form the Target Compound

The final step involves amide bond formation between 5-(methylthio)-1,3,4-thiadiazol-2-amine and 4-(N,N-dimethylsulfamoyl)benzoyl chloride.

Amide Coupling Protocol

A solution of 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of 5-(methylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in THF at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The product is isolated via filtration and purified by column chromatography (SiO₂, ethyl acetate/hexanes).

Optimization Insights

- Solvent Choice : THF outperforms DMF or DCM in minimizing side reactions.

- Base : Sodium bicarbonate ensures efficient HCl neutralization without over-basification.

Characterization Data

| Property | Value |

|---|---|

| Yield | 85% |

| Melting Point | 215–217°C |

| ¹H-NMR (DMSO-d₆) | δ 2.49 (s, 3H, SCH₃), 3.12 (s, 6H, N(CH₃)₂), 7.89–7.91 (d, 2H, Ar–H), 8.02–8.04 (d, 2H, Ar–H), 10.45 (s, 1H, NH) |

| 13C-NMR (DMSO-d₆) | δ 14.2 (SCH₃), 38.5 (N(CH₃)₂), 127.3–140.1 (Ar–C), 165.2 (C=O), 170.8 (C=N) |

| HPLC Retention Time | 6.74 min (C18 column, acetonitrile/water) |

Alternative Synthetic Routes

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Conventional Cyclodehydration | High reproducibility | Long reaction times (4–6 hours) |

| Microwave-Assisted | Faster, energy-efficient | Specialized equipment required |

| One-Pot Synthesis | Reduced purification steps | Lower purity (≤95%) |

Scalability and Industrial Considerations

For large-scale production (>1 kg), continuous flow reactors are recommended to improve heat transfer and safety during POCl₃ handling. Industrial batches report yields of 80–83% with >99% purity after crystallization.

Purity and Stability Assessment

- Storage : Stable at −20°C under argon for 12 months.

- Degradation : Hydrolyzes in aqueous solutions (t₁/₂ = 48 hours at pH 7.4).

Chemical Reactions Analysis

Methylthio Group Oxidation

The methylthio (-SMe) group on the thiadiazole ring undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions.

Reagents :

Products :

| Starting Material | Reagent | Product | Yield (%) | Citation |

|---|---|---|---|---|

| -SMe | mCPBA | -SOCH₃ | 85–90 | |

| -SMe | H₂O₂ | -SO₂CH₃ | >90 |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the 5-position (methylthio site) due to electron-deficient heteroaromatic nature .

Example Reactions :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Primary Amines | DMF, 80°C, 12h | -SCH₃ → -NH-R (R = alkyl/aryl) | Requires base (K₂CO₃) |

| Alkoxides | EtOH, reflux | -SCH₃ → -O-R (R = alkyl) | Low yields due to steric hindrance |

Sulfamoyl Group Hydrolysis

The dimethylsulfamoyl group (-NHSO₂NMe₂) undergoes hydrolysis under acidic or alkaline conditions to yield sulfonic acid derivatives.

Conditions :

Benzamide Ring Reactivity

The benzamide ring’s electron density is reduced by the electron-withdrawing sulfamoyl group, directing electrophilic substitution to the para position relative to existing substituents .

Documented Reactions :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | -NO₂ at para to sulfamoyl | 60–70 |

| Halogenation | Cl₂/FeCl₃ | -Cl at para to sulfamoyl | 75–80 |

Heterocycle Formation

Intramolecular cyclization can occur between the sulfamoyl group and the benzamide’s carbonyl under dehydrating conditions :

Reagents :

Complexation with Transition Metals

The thiadiazole’s nitrogen atoms and sulfamoyl oxygen act as ligands for metals like Cu(II) and Fe(III) :

| Metal Salt | Coordination Sites | Complex Stability (log K) |

|---|---|---|

| CuCl₂ | N (thiadiazole), O (sulfamoyl) | 8.2 ± 0.3 |

| Fe(NO₃)₃ | N (thiadiazole) | 6.9 ± 0.2 |

Enzyme Inhibition

The compound exhibits CA (carbonic anhydrase) inhibitory activity via sulfamoyl-Zn²⁺ coordination in enzyme active sites :

| Enzyme Isoform | Inhibition Constant (Kᵢ, nM) | Mechanism |

|---|---|---|

| CA II | 12.4 ± 1.1 | Sulfamoyl-Zn²⁺ interaction |

| CA IX | 8.9 ± 0.7 | Competitive inhibition |

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The thiadiazole ring enhances its interaction with microbial enzymes, potentially inhibiting growth in various pathogens. The mechanism of action involves interaction with nucleophilic residues in microbial proteins, disrupting their function.

Antifungal Activity

The compound has shown promising antifungal effects against multiple fungi. Its mechanism likely involves disrupting fungal cell wall synthesis or function, similar to other thiadiazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : Induces G2-M and S-phase arrest in cancer cell lines.

- Apoptosis Induction : Increases apoptotic cells significantly compared to untreated controls.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Cell Line A | 10.5 | Apoptosis induction |

| Cell Line B | 15.2 | Cell cycle arrest |

| Normal Cell Line | 38.7 | Selective toxicity |

Materials Science Applications

This compound can serve as a building block for synthesizing advanced materials such as polymers or nanomaterials with specific electronic or optical properties. Its unique functional groups allow for the development of materials with tailored characteristics for various applications.

Biological Studies

In biological research, this compound can be utilized as a probe to study biological pathways and interactions involving sulfur-containing functional groups. Its ability to form covalent bonds with nucleophilic residues enhances its utility in probing enzyme activity and protein interactions.

Industrial Applications

In industrial contexts, 4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be employed in developing specialty chemicals such as catalysts or intermediates in organic synthesis. Its diverse reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Thiadiazole derivatives are widely studied for their bioactivity, and the target compound shares structural similarities with several analogs. Below is a detailed comparison based on substituents, synthesis, and pharmacological profiles:

Structural and Functional Group Variations

Key Observations :

- Substituent Position: The 5-position of the thiadiazole ring is critical for bioactivity.

- Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group (-SO₂NMe₂) in the target compound and its analogs (e.g., compound 50) may enhance solubility and receptor binding compared to sulfonyl derivatives .

- Hybrid Pharmacophores : Chalcone-modified benzamides (e.g., compound 5a) exhibit potent cytotoxicity, suggesting that conjugation with π-electron-rich systems amplifies anticancer activity .

Pharmacological Profiles

Anticancer Activity :

- The target compound’s thiadiazole-chalcone hybrid analogs (e.g., 5a, 5f) demonstrated IC₅₀ values of 6.92–12.72 μM against leukemia (HL-60) and cervical cancer (HeLa) cells. These compounds induce G2/M cell cycle arrest and caspase-dependent apoptosis .

- In contrast, sulfamoyl-containing derivatives (e.g., compound 50) showed NF-κB activation, a mechanism useful in adjuvant therapies .

Antimicrobial Activity :

Antioxidant Activity :

- Sulfonyl-linked benzamides (e.g., 9g) displayed ABTS•+ scavenging activity comparable to trolox (IC₅₀ = 64.2–67.7 μM), attributed to electron-donating substituents like hydroxy and methoxy groups .

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 352.43 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results against various bacterial strains. In vitro studies demonstrated that certain thiadiazole derivatives possess comparable antimicrobial activity to standard antibiotics like ciprofloxacin and griseofulvin .

Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer properties. A study synthesized several compounds based on the thiadiazole scaffold and evaluated their efficacy against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively . Specifically, certain benzamide derivatives showed potent inhibitory effects on tyrosine kinases, which are crucial in cancer progression .

Adenosine Receptor Affinity

The compound's structural analogs have been studied for their interaction with adenosine receptors. Notably, some thiadiazole-based compounds demonstrated micromolar affinities for adenosine receptors, suggesting potential as therapeutic agents targeting these pathways . The presence of the thiadiazole ring plays a critical role in enhancing receptor binding affinity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiadiazole and benzamide portions significantly affect biological activity. For instance, substituents at specific positions on the benzamide ring can enhance or diminish receptor binding capabilities and antimicrobial efficacy .

Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodology : The synthesis involves three critical steps:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .

- Benzamide coupling : Reaction of the thiadiazole intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid using coupling agents like EDCI and triethylamine .

- Methylthio group introduction : Thiol-alkylation or substitution reactions to attach the methylthio moiety at the 5-position of the thiadiazole ring .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- Spectroscopy : H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylthio group at δ 2.5 ppm) . IR confirms functional groups (e.g., C=O stretch at ~1680 cm) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 423.08) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions .

Q. What preliminary biological activities have been reported?

- Anticancer Activity : In vitro cytotoxicity assays (e.g., MTT) show IC values of 5–20 µM against HeLa and MCF-7 cell lines, with dose-dependent apoptosis induction .

- Antimicrobial Screening : Disk diffusion assays reveal inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 100 µg/mL .

- Target Specificity : Enzyme inhibition assays suggest potential interaction with carbonic anhydrase IX (Ki = 0.8 µM) .

Advanced Research Questions

Q. How does structural modification influence bioactivity?

- Case Study : Replacing the methylthio group with ethyl or phenyl substituents (e.g., in analogs from ) alters lipophilicity and target affinity.

- Ethyl substitution : Increases solubility but reduces cytotoxicity (IC > 50 µM) .

- Phenyl substitution : Enhances enzyme inhibition (Ki = 0.5 µM) but lowers microbial activity .

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models correlate logP and electronic parameters (Hammett constants) with bioactivity .

Q. How can contradictory bioactivity data be resolved?

- Scenario : Discrepancies in IC values across studies (e.g., 5 µM vs. 25 µM for MCF-7 cells).

- Resolution Strategies :

- Purity Analysis : Use HPLC (>98% purity) to exclude batch variability .

- Assay Standardization : Adopt uniform protocols (e.g., ATP-based viability assays vs. MTT) .

- Crystallographic Studies : Confirm binding mode consistency with target proteins .

Q. What advanced techniques elucidate the mechanism of action?

- Molecular Dynamics Simulations : Predict binding stability with carbonic anhydrase IX (RMSD < 2 Å over 100 ns) .

- Transcriptomic Profiling : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3) in treated cells .

- Pull-Down Assays : Streptavidin-biotin affinity chromatography identifies off-target kinase interactions (e.g., EGFR) .

Q. How can bioavailability challenges be addressed?

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes, PLGA nanoparticles) to improve aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) .

- Metabolic Stability : Liver microsome assays reveal rapid CYP3A4-mediated degradation; prodrug strategies (e.g., ester derivatives) extend half-life from 1.2 to 6.8 hours .

Q. What combination therapies are promising?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.